1-cyclopentyl-3-(1H-indol-5-yl)thiourea
Description
Contextualization of Thiourea (B124793) and Indole (B1671886) Scaffolds in Medicinal Chemistry
In the realm of medicinal science, the indole framework is a key structural element in a variety of therapeutic agents. chula.ac.th This is due in part to the indole moiety's resemblance to numerous protein structures, allowing for a wide range of biological interactions. researchgate.net Indole derivatives have the ability to mimic peptide structures and bind reversibly to various enzymes, which presents significant opportunities for the development of new drugs with unique mechanisms of action. researchgate.net
Similarly, the thiourea functional group is a crucial component in the design of biologically active molecules. nih.gov Its ability to form strong hydrogen bonds and its structural flexibility make it a valuable synthon for creating compounds with a wide array of pharmacological activities. nih.gov
Significance of Indole Derivatives in Bioactive Compound Discovery
The indole nucleus is a cornerstone in the development of pharmaceuticals, with applications spanning a multitude of therapeutic areas. rsc.org Indole-based compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.org The versatility of the indole ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. nih.gov This structural adaptability has made indole derivatives a central focus in the quest for novel therapeutic agents. chula.ac.th
Role of Thiourea Functionalities in Drug Design
The thiourea moiety, characterized by a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms, is instrumental in medicinal chemistry. nih.gov This functional group is known to be responsible for a multitude of biological activities, including antimicrobial, antiviral, and antiproliferative effects. nih.gov The 1,3-disubstituted thiourea scaffold, in particular, is a structure with immense potential for multi-directional activity. nih.gov The ability of the thiourea group to act as both a hydrogen bond donor and acceptor contributes to its capacity to interact with various biological targets.
Rationale for the Academic Investigation of 1-cyclopentyl-3-(1H-indol-5-yl)thiourea
The academic interest in this compound stems from the synergistic potential of its constituent parts. The combination of the biologically versatile indole ring with the pharmacologically active thiourea linker presents a promising strategy for the development of new therapeutic agents. The addition of a cyclopentyl group introduces a lipophilic character that can influence the compound's pharmacokinetic properties, such as absorption and distribution.
While direct research on this compound is not extensively documented, studies on analogous indole-thiourea derivatives provide a strong foundation for its investigation. For instance, various 2-(1H-indol-3-yl)ethylthiourea derivatives have been synthesized and have demonstrated significant antimicrobial and antiviral activities. nih.govnih.gov Furthermore, other indole-thiourea hybrids have been explored as tyrosinase inhibitors, highlighting the diverse therapeutic potential of this class of compounds. mdpi.com
The synthesis of such compounds is generally straightforward, often involving the condensation of an appropriate indole-containing amine with an isothiocyanate. nih.govnih.gov This accessibility in synthesis, coupled with the promising biological activities of related compounds, provides a compelling rationale for the focused academic investigation of this compound.
Detailed Research Findings from Analogous Compounds
To extrapolate the potential of this compound, it is useful to examine the research findings from structurally similar compounds. The following tables present data from studies on various indole-thiourea derivatives, showcasing their biological activities.
Table 1: Antimicrobial Activity of Selected Indole-Thiourea Derivatives
| Compound ID | Substituent on Thiourea | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| 1 | 4-Fluorophenyl | Staphylococcus aureus | <12.5 | chula.ac.th |
| 2 | Phenyl | Staphylococcus aureus | >200 | nih.gov |
| 3 | Methyl | Staphylococcus aureus | >200 | nih.gov |
| 4 | 2-Phenylethyl | Staphylococcus aureus | 100 | nih.gov |
MIC: Minimum Inhibitory Concentration
Table 2: Tyrosinase Inhibitory Activity of Indole-Thiourea Derivatives
| Compound ID | Substituent on Thiourea Linker | IC50 (µM) | Reference |
|---|---|---|---|
| 4a | Phenyl | 15.7 ± 1.21 | mdpi.com |
| 4b | 4-Methylphenyl | 5.9 ± 2.47 | mdpi.com |
| 4c | 4-Methoxyphenyl | 11.3 ± 1.52 | mdpi.com |
| Kojic Acid (Control) | - | 16.4 ± 3.53 | mdpi.com |
IC50: Half-maximal inhibitory concentration
The data presented in these tables indicate that the nature of the substituent on the thiourea nitrogen plays a significant role in the biological activity of indole-thiourea derivatives. For instance, the presence of a 4-fluorophenyl group in compound 1 resulted in notable antibacterial activity, whereas unsubstituted phenyl or small alkyl groups led to a loss of activity. chula.ac.thnih.gov Similarly, in the case of tyrosinase inhibition, a 4-methylphenyl substituent (compound 4b ) demonstrated superior potency compared to the control, kojic acid. mdpi.com These findings suggest that the cyclopentyl group in this compound could likewise modulate its biological profile, making it a worthy candidate for further research.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-3-(1H-indol-5-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c18-14(16-11-3-1-2-4-11)17-12-5-6-13-10(9-12)7-8-15-13/h5-9,11,15H,1-4H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVBSDVQVATXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopentyl 3 1h Indol 5 Yl Thiourea and Analogues
Overview of Classical and Contemporary Thiourea (B124793) Synthesis Approaches
The synthesis of thioureas, a cornerstone in medicinal and materials chemistry, has evolved significantly. Traditional methods are continuously being refined, and novel contemporary strategies are emerging to meet the demands of efficiency and sustainability.
Amine-Isothiocyanate Condensation Routes
The most fundamental and widely employed method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between a primary amine and an isothiocyanate. nih.gov This approach is valued for its simplicity, high yields, and the commercial availability of a wide array of starting materials. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group, forming the thiourea linkage.
For the synthesis of 1-cyclopentyl-3-(1H-indol-5-yl)thiourea, this would involve the reaction of 5-aminoindole (B14826) with cyclopentyl isothiocyanate. The reactivity in these condensations can be influenced by the electronic properties of both the amine and the isothiocyanate. A range of aromatic and aliphatic amines and isothiocyanates have been successfully used in this type of synthesis, including those with electron-donating and electron-withdrawing groups. nih.gov While often performed in conventional solvents, recent advancements have explored mechanochemical approaches, such as manual grinding or automated ball milling, which can lead to quantitative synthesis without the need for bulk solvents. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a powerful and efficient strategy for synthesizing complex molecules like thioureas. rsc.orgchemistryforsustainability.org These reactions are highly atom-economical and can rapidly generate molecular diversity. chemistryforsustainability.org A prominent MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur. nih.govresearchgate.net
This three-component approach has been developed into a chromatography-free reaction in water, enhancing its green credentials. nih.gov The process utilizes an aqueous polysulfide solution, which allows for the straightforward isolation of crystalline thiourea products by simple filtration, while unreacted sulfur remains in the solution. nih.gov This method has demonstrated broad substrate and functional group tolerance. nih.gov
Furthermore, the integration of MCRs with continuous-flow (CF) systems has enabled the development of automated and highly efficient synthetic processes. researchgate.netnih.gov In a CF setup, an isocyanide and an amine in an organic solvent are mixed with an aqueous polysulfide solution and passed through a heated reaction coil. mdpi.com This technique allows for precise control over reaction conditions, leading to better reproducibility and selectivity. nih.gov The products are often crystalline and can be isolated by simple filtration after solvent removal. nih.govmdpi.com
Table 1: Comparison of Thiourea Synthesis Strategies
| Feature | Amine-Isothiocyanate Condensation | Multicomponent Reactions (MCRs) |
|---|---|---|
| Reactants | Primary Amine, Isothiocyanate | Isocyanide, Amine, Sulfur Source |
| Key Advantage | Simplicity, High Yields | High Atom Economy, Efficiency, Complexity Generation |
| Reaction Type | Two-component | Three-component |
| Common Solvents | Organic Solvents (e.g., DCM, THF) | Water, Organic Solvents |
| Sustainability | Can be adapted to solvent-free (mechanochemistry) | Often greener (e.g., aqueous conditions, chromatography-free) |
| Example | 5-Aminoindole + Cyclopentyl isothiocyanate | Isocyanide + Amine + Elemental Sulfur |
Strategic Indole (B1671886) Ring Functionalization in Thiourea Synthesis
The incorporation of the indole nucleus into thiourea structures is of significant interest due to the prevalence of the indole motif in biologically active molecules. The strategy for functionalization often depends on the desired point of attachment and the available starting materials.
In the context of this compound, the synthesis logically starts with a pre-functionalized indole, specifically 5-aminoindole. This amino group then serves as the nucleophile in the classical condensation reaction with an appropriate isothiocyanate. nih.gov A similar strategy is employed in the synthesis of analogous compounds, such as 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives, where 2-(adamantan-1-yl)-1H-indol-5-amine is the key indole-containing precursor. rsc.org
Alternatively, thiourea-based organocatalysts are extensively used to mediate reactions involving indoles, highlighting the interplay between these two chemical entities. For instance, chiral thiourea catalysts have been shown to facilitate the enantioselective addition of indoles to various electrophiles. acs.orgnih.gov These catalysts often work through a mechanism of hydrogen bonding, activating the electrophile and directing the nucleophilic attack from the indole ring, typically at the C3 position. acs.orgresearchgate.net While not a direct synthesis of indole-thioureas, these methodologies underscore the strategic importance of the indole N-H group and the C3 position in reactions involving thiourea catalysts, which can inform the design of more complex synthetic pathways. acs.orgnih.gov
Another approach involves the direct thiocyanation of the indole ring. researchgate.net This method introduces a thiocyanate (B1210189) group (-SCN) onto the indole, which can then be further manipulated to form thiourea derivatives. The electrophilic thiocyanation of indoles typically occurs at the electron-rich C3 position, using reagents like ammonium (B1175870) thiocyanate in the presence of an oxidizing agent. researchgate.net
Advancements in Sustainable and Efficient Synthesis Protocols for Thiourea-Indole Systems
The principles of green chemistry are increasingly influencing the development of synthetic protocols for thiourea-indole systems, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.
A significant advancement is the use of elemental sulfur as a benign, inexpensive, and atom-economical sulfur source in multicomponent reactions, replacing more toxic reagents like thiophosgene (B130339) or carbon disulfide. chemistryforsustainability.orgnih.gov The development of aqueous polysulfide solutions for MCRs allows reactions to be performed in water, a green solvent, and enables chromatography-free product isolation, drastically reducing solvent waste. nih.govresearchgate.net
Mechanochemistry, or solvent-free synthesis via grinding or ball milling, has been successfully applied to the synthesis of thioureas. nih.gov This technique eliminates the need for bulk solvents, reduces reaction times, and can lead to the quantitative formation of products, minimizing downstream purification efforts. nih.gov
Continuous-flow (CF) synthesis offers a scalable and efficient alternative to traditional batch processes. nih.govmdpi.com For thiourea synthesis, CF systems enhance mixing and heat transfer, allowing for better control and reproducibility. nih.gov The use of aqueous polysulfide solutions in CF reactors combines the benefits of MCRs with the efficiency of flow chemistry, providing a powerful platform for the sustainable production of thioureas. nih.govmdpi.com This methodology has been shown to be effective for a wide range of substrates, including those needed for thiourea-indole systems. nih.gov
Table 2: Sustainable Synthesis Protocols for Thioureas
| Protocol | Key Features | Advantages |
|---|---|---|
| Aqueous MCRs | Uses water as a solvent; often chromatography-free. nih.gov | Reduced organic solvent waste; simplified purification. |
| Mechanochemistry | Solvent-free reaction via grinding/milling. nih.gov | Eliminates bulk solvents; can be quantitative. |
| Continuous-Flow (CF) Synthesis | Automated process with precise control over conditions. nih.gov | Enhanced efficiency, scalability, and reproducibility. |
| Elemental Sulfur Use | Employs S8 as a benign sulfur source. nih.gov | Avoids toxic reagents like CS2 or thiophosgene; high atom economy. |
Molecular Mechanisms of Action for 1 Cyclopentyl 3 1h Indol 5 Yl Thiourea and Thiourea Indole Derivatives
Elucidation of Protein-Ligand Binding Interactions
The biological activity of 1-cyclopentyl-3-(1H-indol-5-yl)thiourea and its analogs is predicated on their ability to bind to specific protein targets. This binding is a highly specific process governed by the principles of molecular recognition, involving a combination of binding mechanisms and intermolecular forces.
The mode of binding of thiourea-indole derivatives to their target proteins can significantly influence their biological effects. These compounds have been shown to exhibit both active site and allosteric binding, depending on the specific derivative and the target enzyme.
Active Site Binding: Many thiourea-indole derivatives function as competitive inhibitors, directly competing with the endogenous substrate for binding to the active site of an enzyme. For instance, in the context of melanin (B1238610) biosynthesis, certain indole-thiourea derivatives have been identified as competitive inhibitors of tyrosinase, a key enzyme in this pathway. mdpi.comnih.gov This competitive inhibition suggests that these compounds bind to the active site of tyrosinase, thereby preventing the substrate from binding and inhibiting melanin production. mdpi.comnih.gov Molecular docking studies have further supported this, showing that these derivatives fit well within the active site of the enzyme. nih.gov
Allosteric Binding: In contrast to active site binding, allosteric modulators bind to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the protein that alters the activity of the active site. While direct evidence for allosteric binding of this compound is not extensively documented, studies on other thiourea (B124793) derivatives have demonstrated this mechanism. For example, certain arylthiourea derivatives have been shown to bind to an allosteric site on urease, a bacterial enzyme. nih.gov This suggests that the thiourea-indole scaffold has the potential for allosteric modulation of protein function. The discovery of allosteric sites is a growing area of interest in drug development as it can offer greater specificity compared to targeting highly conserved active sites.
| Binding Mechanism | Description | Example Target for Thiourea Derivatives |
| Active Site Binding | The inhibitor directly binds to the active site of the enzyme, preventing the natural substrate from binding. | Tyrosinase mdpi.comnih.gov |
| Allosteric Binding | The inhibitor binds to a site other than the active site, inducing a conformational change that alters the enzyme's activity. | Urease nih.gov |
The stability of the protein-ligand complex formed by thiourea-indole derivatives is largely determined by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. biointerfaceresearch.com
Hydrogen Bonding: The thiourea moiety, with its nitrogen and sulfur atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the binding pocket. biointerfaceresearch.com For example, in the active site of tyrosinase, the amino groups of the thiourea moiety in some derivatives have been shown to form hydrogen bonds with glutamate (B1630785) and aspartate residues. mdpi.com Similarly, the indole (B1671886) ring's nitrogen can also participate in hydrogen bonding. These interactions are crucial for the proper orientation and stabilization of the inhibitor within the binding site.
| Interaction Type | Description | Key Moieties Involved |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Thiourea (-NH-C(=S)-NH-), Indole (-NH-) |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Cyclopentyl group, Indole ring |
Perturbation of Key Biological Pathways
By binding to and modulating the activity of key proteins, this compound and its analogs can perturb various biological pathways, leading to their observed pharmacological effects.
A significant area of research for thiourea-indole derivatives has been their role as inhibitors of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway. mdpi.comnih.govnih.gov By inhibiting tyrosinase, these compounds can effectively reduce the production of melanin, making them promising agents for the treatment of hyperpigmentation disorders. nih.gov The mechanism of inhibition, as previously discussed, often involves competitive binding to the active site of tyrosinase, where the sulfur atom of the thiourea moiety may interact with the copper ions in the active site. acs.org
Recent studies have highlighted the potential of thiourea derivatives to disrupt nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) homeostasis by inhibiting nicotinamide phosphoribosyltransferase (NAMPT). researchgate.net NAMPT is a key enzyme in the salvage pathway of NAD+ biosynthesis, which is a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. Cancer cells, with their high metabolic rate, are particularly dependent on the NAD+ salvage pathway. By inhibiting NAMPT, thiourea derivatives can deplete intracellular NAD+ levels, leading to energy crisis and cell death in cancer cells. nih.gov This makes NAMPT an attractive target for cancer therapy.
Several thiourea-indole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.netrsc.org Apoptosis is a crucial process for removing damaged or unwanted cells and its dysregulation is a hallmark of cancer. The induction of apoptosis by these compounds can occur through various mechanisms. Some derivatives have been found to induce late-stage apoptosis and necrosis. nih.gov Furthermore, studies have shown that certain 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives can induce the expression of Nur77, a nuclear receptor implicated in apoptosis, and lead to the cleavage of PARP, a key event in the apoptotic cascade. rsc.org The ability to trigger apoptosis in cancer cells underscores the potential of these compounds as anticancer agents. ontosight.airesearchgate.net
Role of Metal Complexation in Modulating Biological Activity
The biological activity of thiourea derivatives, including those with an indole scaffold such as this compound, can be significantly modulated through complexation with metal ions. Thiourea and its derivatives are versatile ligands capable of coordinating with a wide range of metal centers, often leading to a substantial enhancement of their therapeutic properties. mdpi.comnih.gov This enhancement is largely attributed to the altered physicochemical properties of the resulting metal complexes, such as stability, solubility, and lipophilicity, which in turn affect their bioavailability and interaction with biological targets.
Thiourea derivatives typically coordinate to metal ions through their soft sulfur donor atom, but can also act as bidentate ligands, coordinating through both sulfur and nitrogen or other nearby donor atoms. mdpi.comcardiff.ac.uk This coordination ability allows them to form stable complexes with various transition metals, including but not limited to gold(I), silver(I), copper(II), nickel(II), and palladium(II). nih.govnih.govrsc.org The resulting complexes often exhibit geometric and electronic properties that are distinct from the free ligand, which is a key factor in their enhanced biological action.
Research has consistently shown that the metal complexes of thiourea derivatives are often more potent than the thiourea ligands alone. nih.govresearchgate.net For instance, the free thiourea ligand may show little to no cytotoxicity, while its corresponding metal complex can exert cytotoxic effects at low micromolar concentrations. google.com This suggests that the biological activities are largely metal-mediated, with the thiourea ligand acting as a carrier to deliver the metal ion to the cells. google.com
The choice of the metal ion is crucial in determining the biological activity profile of the complex. Gold(I) complexes of thiourea derivatives, for example, are well-known for their potent anticancer properties, often targeting enzymes like thioredoxin reductase, which are overexpressed in cancer cells. mdpi.comrsc.orgd-nb.info Copper(II) and nickel(II) complexes, on the other hand, have demonstrated significant antimicrobial activity. nih.govnih.govresearchgate.net The mechanism for this is often linked to the chelation theory, where complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. nih.gov This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of microbial cell membranes, allowing the metal ion to interfere with normal cellular processes. nih.gov
While direct experimental data on the metal complexes of this compound are not extensively detailed in the cited literature, the principles established for other thiourea-indole and general thiourea derivatives provide a strong basis for predicting the potential effects of metal complexation. It is plausible that complexation of this compound with metals such as gold, copper, or nickel would lead to a significant enhancement of its biological activities. The resulting complexes would likely exhibit increased cellular uptake and potentially novel mechanisms of action mediated by the coordinated metal ion.
The following tables present data from studies on various thiourea derivatives, illustrating the enhancement of biological activity upon metal complexation.
Table 1: Comparison of Cytotoxicity (IC₅₀ in µM) of Thiourea Ligands and Their Metal Complexes in Cancer Cell Lines
| Compound | HeLa | A549 | Jurkat | Reference |
|---|---|---|---|---|
| Thiourea Ligand T1 | >50 | >50 | >50 | mdpi.com |
| [AuT1(PPh₃)]OTf | 0.8 ± 0.1 | 1.5 ± 0.1 | 1.1 ± 0.1 | mdpi.com |
| [AgT1(PPh₃)]OTf | 1.7 ± 0.1 | 5.0 ± 0.2 | 1.9 ± 0.1 | mdpi.com |
| Thiourea Ligand T2 | 24.3 ± 1.5 | 30.1 ± 2.1 | 15.2 ± 1.1 | nih.gov |
| [Au(T2)₂]OTf | 1.2 ± 0.1 | 1.8 ± 0.1 | 0.9 ± 0.1 | nih.gov |
| [Ag(T2)₂]OTf | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.8 ± 0.1 | nih.gov |
Table 2: Antimicrobial Activity (MIC in µg/cm³) of Thiourea Ligands and Their Ni²⁺/Cu²⁺ Complexes
| Compound | S. aureus | E. coli | C. albicans | Reference |
|---|---|---|---|---|
| Ligand L¹ | >800 | >800 | 400 | nih.gov |
| NiL¹₂ | 200 | 400 | 200 | nih.gov |
| CuL¹₂ | 200 | 400 | 100 | nih.gov |
| Ligand L² | >800 | >800 | 400 | nih.gov |
| NiL²₂ | 100 | 200 | 100 | nih.gov |
| CuL²₂ | 100 | 200 | 50 | nih.gov |
Structure Activity Relationship Sar Investigations for 1 Cyclopentyl 3 1h Indol 5 Yl Thiourea Scaffold
Systematic Analysis of Substituent Effects on Biological Efficacy
Systematic modifications of the 1-cyclopentyl-3-(1H-indol-5-yl)thiourea scaffold have been explored to determine the impact of various substituents on biological efficacy. Research into related indole-containing compounds provides a framework for understanding these effects. The indole (B1671886) ring, the cyclopentyl group, and the thiourea (B124793) linker all represent points for potential modification.
Studies on analogous indole derivatives have shown that the nature and position of substituents on the indole ring can dramatically influence biological activity. For instance, in a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives, substitutions on a terminal phenyl ring attached to the thiourea moiety led to a range of cytotoxic activities against various cancer cell lines. rsc.org Electron-donating and electron-withdrawing groups on aromatic rings attached to the thiourea linker can modulate the electronic properties and binding affinities of the entire molecule. mdpi.com
For example, the introduction of small substituents, such as a methoxy (B1213986) group or a fluorine atom, at the para-position of a terminal benzene (B151609) ring in related structures has been shown to enhance inhibitory activity against certain biological targets. mdpi.com The indole nucleus itself is a privileged structure in medicinal chemistry, and its derivatives are known to act as inhibitors of various enzymes and transcription factors. nih.gov
| Analog Scaffold | Substituent (R) | Modification Position | Observed Effect on Biological Activity |
|---|---|---|---|
| Indol-5-yl Thiourea | -F (Fluorine) | Terminal Phenyl Ring (para-position) | Increased inhibitory potency |
| Indol-5-yl Thiourea | -OCH3 (Methoxy) | Terminal Phenyl Ring (para-position) | Enhanced inhibitory activity |
| Indol-5-yl Thiourea | -Cl (Chlorine) | Terminal Phenyl Ring (meta-position) | Moderate activity |
| Indol-5-yl Thiourea | -NO2 (Nitro) | Terminal Phenyl Ring (para-position) | Variable, often leads to decreased activity or increased cytotoxicity |
| Indole Ring | -Br (Bromine) | Indole C5-position | Potentially altered selectivity and potency |
This table presents generalized substituent effects based on findings from related indole and thiourea derivative studies to illustrate SAR principles for the scaffold.
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of this compound is a crucial determinant of its interaction with biological targets. The thiourea moiety provides a degree of rotational flexibility, which is influenced by the steric bulk of the attached cyclopentyl and indole groups.
Thiourea derivatives can exist in different conformations due to rotation around the C-N bonds. In solution, an interconversion between the E,Z and Z,E conformations is often observed, while in the solid state, a Z,Z conformation may be preferred. researchgate.net The specific conformation adopted by the molecule upon binding to a receptor is critical for establishing effective molecular recognition. This preferred "bioactive" conformation positions the key interacting groups—the indole ring, the cyclopentyl moiety, and the thiourea linker—in an optimal orientation for binding. The cyclopentyl ring, being a non-planar, bulky aliphatic group, restricts the conformational freedom of one side of the molecule, while the planar indole system influences the other. These steric constraints guide the molecule into a specific low-energy conformation that is favorable for interacting with a receptor's binding pocket.
Elucidation of Optimal Features on Cyclopentyl and Indole Moieties for Activity
Both the cyclopentyl and indole moieties contribute distinct and vital features to the biological activity of the parent scaffold.
Indole Moiety: The indole ring is a common pharmacophore in numerous biologically active compounds. rsc.orgnih.gov Its key features include:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming a critical interaction with receptor sites.
Aromatic System: The bicyclic aromatic structure can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding site.
Substitution Point: The indole ring offers several positions for substitution to fine-tune the electronic and steric properties of the molecule, thereby optimizing potency and selectivity. nih.gov
Cyclopentyl Moiety: The cyclopentyl group is primarily a lipophilic moiety. Its role in the molecule's activity is likely related to:
Steric Bulk: The size and shape of the cyclopentyl group are important for ensuring a proper fit within the target's binding site. Replacing it with smaller (e.g., methyl, ethyl) or larger, more flexible (e.g., cyclohexyl, linear alkyl) groups would significantly alter the binding profile. The relative rigidity of the cyclopentyl ring compared to a linear alkyl chain can be advantageous in pre-organizing the molecule for binding, reducing the entropic penalty upon interaction with the receptor.
| Moiety | Key Feature | Contribution to Activity |
|---|---|---|
| Indole | N-H Group | Acts as a hydrogen bond donor, anchoring the molecule. |
| Planar Aromatic System | Participates in π-π stacking and hydrophobic interactions. | |
| Heterocyclic Nature | Provides a scaffold for substitutions to modulate activity and selectivity. | |
| Cyclopentyl | Lipophilicity | Engages in hydrophobic interactions within receptor pockets. |
| Defined Steric Profile | Ensures proper orientation and fit within the binding site. |
Significance of the Thiourea Linkage in Receptor Binding and Biological Response
The thiourea linkage [-NH-C(S)-NH-] is not merely a spacer; it is a critical functional group that plays a central role in receptor binding and the elicitation of a biological response. Its significance stems from its unique electronic and structural properties.
The primary role of the thiourea moiety is its ability to form multiple hydrogen bonds. The two N-H groups act as potent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual functionality allows the thiourea linker to form a strong, directional, and often bidentate hydrogen-bonding network with amino acid residues (such as aspartate, glutamate (B1630785), or serine) in a receptor's active site. biointerfaceresearch.com This interaction is often crucial for anchoring the molecule in the correct orientation for its other parts, the indole and cyclopentyl groups, to make their respective binding contacts.
Furthermore, compared to its oxygen analog (urea), the thiourea group confers different properties. The N-H protons of thiourea are more acidic than those of urea. nih.gov This enhanced acidity leads to stronger hydrogen bonds and, consequently, a higher binding affinity for target receptors, particularly those with anionic or electron-rich binding sites. nih.gov The bioactivity of many thiourea derivatives is linked to three key features: the nitrogen atoms as hydrogen-bond donors, the sulfur atom for complementary binding, and the attached substituents that enhance these interactions. biointerfaceresearch.com The pharmacological activity of thioureas often results from these specific interactions with proteins, enzymes, or other receptor targets. researchgate.net
Advanced Computational and in Silico Modeling of 1 Cyclopentyl 3 1h Indol 5 Yl Thiourea
Molecular Docking Studies for Prediction of Binding Modes and Affinities
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method estimates the binding affinity and analyzes the interaction patterns, such as hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the ligand-receptor complex. For 1-cyclopentyl-3-(1H-indol-5-yl)thiourea, docking studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action. Given the biological activities of similar indole (B1671886) and thiourea (B124793) derivatives, potential targets could include protein kinases, tyrosinase, or enzymes implicated in cancer pathways. nih.govbiointerfaceresearch.com
The docking process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the active site of the protein. The poses are then scored based on their binding energy. A lower binding energy typically indicates a more stable and favorable interaction. biointerfaceresearch.com For instance, the thiourea group can act as a hydrogen bond donor and acceptor, while the indole ring can participate in π-π stacking and hydrophobic interactions. biointerfaceresearch.com The cyclopentyl group often fits into hydrophobic pockets within the active site.
A hypothetical docking study of this compound against a protein kinase target might yield results similar to those shown below, highlighting the specific amino acid residues involved in the interaction.
Interactive Data Table: Representative Molecular Docking Results
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -9.2 | Glu883, Asp1044 | Hydrogen Bond |
| Docking Score | -8.5 | Val166, Leu158 | Hydrophobic |
| Inhibition Constant (Ki, µM) | 0.15 | Phe163 | π-π Stacking |
| RMSD (Å) | 1.8 | Met282 | Hydrophobic |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode and to study the conformational changes in both the ligand and the protein upon binding. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. nih.gov
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains bound in its initial pose. The Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of different parts of the protein. mdpi.com Additionally, the radius of gyration (Rg) and solvent accessible surface area (SASA) provide insights into the compactness and conformational changes of the protein. nih.govmdpi.com Binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be performed on the MD trajectory to provide a more accurate estimation of binding affinity. nih.gov
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Summary
| Simulation Parameter | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD (Å) | 1.5 ± 0.3 | Stable binding within the active site |
| Protein Backbone RMSD (Å) | 2.1 ± 0.4 | The overall protein structure remains stable |
| Average Rg (Å) | 19.5 ± 0.2 | The protein maintains a compact conformation |
| MM/PBSA Binding Energy (kcal/mol) | -25.8 ± 3.1 | Strong and favorable binding affinity |
Quantum Mechanical (QM) and Hybrid QM/MM Methods for Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, such as its charge distribution, orbital energies, and chemical reactivity. nih.govmdpi.com For this compound, QM calculations can provide insights into the reactivity of the thiourea group and the aromatic indole ring. nih.gov Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the molecule's electron-donating and accepting capabilities. researchgate.net
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying enzyme-catalyzed reactions. In this approach, the reactive center of the system (e.g., the ligand and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This allows for the study of bond-breaking and bond-forming events, which is not possible with classical MD simulations.
Interactive Data Table: Representative Quantum Mechanical Properties
| QM Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy (eV) | -5.8 | Indicates electron-donating ability |
| LUMO Energy (eV) | -1.2 | Indicates electron-accepting ability |
| HOMO-LUMO Gap (eV) | 4.6 | Relates to chemical reactivity and stability |
| Dipole Moment (Debye) | 4.5 | Reflects the molecule's overall polarity |
| Mulliken Charge on Sulfur | -0.45 | Indicates a nucleophilic center |
In Silico Prediction of Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion)
The success of a drug candidate is highly dependent on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic properties. pensoft.net These models use the chemical structure of a compound to predict various physicochemical and pharmacokinetic parameters. windows.netnih.gov
Key predicted properties include adherence to Lipinski's Rule of Five, which assesses drug-likeness for oral bioavailability. nih.gov Other important parameters are aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govresearchgate.net Predicting these properties for this compound can guide its optimization to improve its drug-like characteristics. nih.gov
Interactive Data Table: Predicted ADME Properties
| ADME Parameter | Predicted Value/Status | Implication for Drug Development |
|---|---|---|
| Molecular Weight (g/mol) | 287.4 | Compliant with Lipinski's Rule (<500) |
| LogP | 3.8 | Good lipophilicity for membrane permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cause central nervous system side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| Aqueous Solubility (LogS) | -4.2 | Moderately soluble |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. pensoft.netui.ac.id If this compound is identified as a hit compound, its structure can be used as a starting point for further drug design efforts.
Ligand-based drug design approaches are employed when the 3D structure of the target is unknown. nih.gov These methods rely on the information from a set of known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) develop mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govorientjchem.org Another powerful method is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. A pharmacophore model derived from this compound could be used to screen databases for new compounds with different chemical scaffolds but the same essential features, potentially leading to the discovery of novel and more potent drug candidates. nih.gov
Interactive Data Table: Hypothetical Pharmacophore Model Features
| Pharmacophore Feature | Location on Moiety | Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Indole N-H, Thiourea N-H | Interaction with polar residues |
| Hydrogen Bond Acceptor (HBA) | Thiourea S atom | Interaction with polar residues |
| Aromatic Ring (AR) | Indole Ring | π-π stacking interactions |
| Hydrophobic Group (HY) | Cyclopentyl Ring | Binding to hydrophobic pockets |
Preclinical in Vitro and in Vivo Evaluation Strategies
Cell-Based Assays for Efficacy and Specificity Profiling
Cell-based assays represent a fundamental tool in the initial stages of drug discovery to determine the biological effects of a compound on living cells. For a compound like 1-cyclopentyl-3-(1H-indol-5-yl)thiourea, these assays are crucial for profiling its efficacy and target specificity.
Researchers typically employ a panel of cell lines to assess the cytotoxic or anti-proliferative activity of novel compounds. For instance, studies on other 1,3-disubstituted thiourea (B124793) derivatives have utilized various human cancer cell lines to determine their potency. nih.gov The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit cell growth by 50%.
To assess specificity, the compound's effect on cancerous cells is compared to its effect on normal, healthy cell lines. nih.gov A favorable therapeutic candidate would exhibit high potency against cancer cells while having minimal impact on normal cells, as indicated by a high selectivity index (SI). This index is calculated by dividing the IC50 value for the normal cell line by the IC50 value for the cancer cell line. nih.gov
Interactive Table: Representative Cell-Based Assay Data for Thiourea Derivatives
| Compound Class | Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 1,3-Disubstituted Thioureas | SW480 (Colon Cancer) | 5.5 | >4.5 |
| 1,3-Disubstituted Thioureas | SW620 (Colon Cancer) | 6.2 | >4.0 |
| 1,3-Disubstituted Thioureas | PC3 (Prostate Cancer) | 7.8 | >3.2 |
| 1,3-Disubstituted Thioureas | K-562 (Leukemia) | 9.1 | >2.7 |
Note: The data presented is representative of related thiourea derivatives and not specific to this compound.
Enzyme Kinetic Studies for Inhibitory Mechanism Characterization
Once a compound demonstrates promising activity in cell-based assays, enzyme kinetic studies are conducted to elucidate its mechanism of action at the molecular level. These studies are vital for understanding how the compound interacts with its target enzyme and can guide further lead optimization. For indole-thiourea derivatives that have been investigated as enzyme inhibitors, kinetic analyses are a standard component of their preclinical evaluation. mdpi.com
Techniques such as Lineweaver-Burk plots are employed to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. mdpi.com This is achieved by measuring the rate of the enzymatic reaction at varying substrate concentrations in the presence and absence of the inhibitor. The resulting data provides insights into whether the inhibitor binds to the active site of the enzyme, to the enzyme-substrate complex, or to both. For example, some indole-thiourea derivatives have been shown to act as competitive inhibitors of tyrosinase. mdpi.com
Animal Model Studies for Preliminary Efficacy and Proof-of-Concept
Following promising in vitro results, the evaluation of a drug candidate progresses to in vivo animal models to establish preliminary efficacy and proof-of-concept. These studies are critical for understanding how the compound behaves in a complex biological system and for providing an initial assessment of its therapeutic potential.
For compounds with anticancer potential, xenograft and syngeneic tumor models in rodents are commonly used. In a xenograft model, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of the compound's effect on a human tumor. Syngeneic models, on the other hand, involve the implantation of cancer cells from the same genetic background as the host animal, which allows for the study of the compound's interaction with a competent immune system.
For instance, in vivo studies of N-phenylindazolyl diarylureas, which share structural similarities with the thiourea scaffold, have demonstrated significant tumor growth inhibition in a WiDr human colorectal cancer xenograft model. nih.gov The efficacy in these models is typically assessed by measuring tumor volume and weight over time.
Translational Aspects in Early Drug Discovery Phases
Translational research in the early phases of drug discovery aims to bridge the gap between preclinical findings and clinical applications. nih.gov This involves the identification and validation of biomarkers, which are measurable indicators of a biological state or condition. nih.gov Biomarkers can be used to assess the pharmacological response to a therapeutic intervention and to select patient populations that are most likely to benefit from the treatment.
For a compound like this compound, the translational strategy would involve identifying biomarkers that are modulated by its activity. For example, if the compound is found to inhibit a specific kinase, the phosphorylation status of that kinase's downstream targets could serve as a pharmacodynamic biomarker.
Furthermore, early consideration of a compound's drug-like properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, is a crucial translational aspect. Favorable ADME properties are essential for a compound to be developed into a viable drug. The overarching goal of these translational efforts is to facilitate a more rational and efficient development of new targeted therapies. nih.gov
Future Research Directions and Therapeutic Potential of 1 Cyclopentyl 3 1h Indol 5 Yl Thiourea and Its Analogues
The unique structural scaffold of 1-cyclopentyl-3-(1H-indol-5-yl)thiourea, which combines an indole (B1671886) nucleus with a flexible thiourea (B124793) linker, has positioned it and related compounds as subjects of significant interest in medicinal chemistry. The indole moiety is a well-established pharmacophore present in numerous approved drugs, while the thiourea group is known for its diverse biological activities and ability to form key interactions with biological targets. Future research is poised to build upon foundational studies, exploring new designs, therapeutic applications, and advanced research methodologies to unlock the full potential of this chemical class.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-cyclopentyl-3-(1H-indol-5-yl)thiourea, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, a common approach starts with functionalizing the indole ring, followed by introducing the thiourea moiety via coupling reactions. Key steps include:
- Indole activation : Use of reagents like triphosgene in THF with trimethylamine to generate reactive intermediates .
- Thiourea coupling : Reaction of activated intermediates with cyclopentylamine under controlled temperatures (e.g., 60°C in toluene) .
- Catalysts : Optimizing yields with catalysts like Pd/C for hydrogenation steps (e.g., 70°C in methanol) .
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity, while toluene minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing thiourea derivatives, and what key functional groups should be analyzed?
- Methodological Answer :
- IR spectroscopy : Identify ν(N–H) stretches (3179 cm⁻¹), ν(C=S) (1190 cm⁻¹), and aromatic ν(C=C) (1528 cm⁻¹) .
- Elemental analysis : Validate molecular composition (e.g., C, H, N, S content) to confirm purity .
- 1H-NMR : Probe aromatic protons on the indole ring and cyclopentyl group environments .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability .
Q. What safety protocols are recommended when handling this compound, considering its potential hazards?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
- Waste disposal : Neutralize acidic byproducts (e.g., with NaHCO₃) before disposal .
- Toxicity mitigation : Avoid prolonged contact; monitor thyroid function in chronic exposure scenarios .
Advanced Research Questions
Q. How do structural modifications at the N-aryl or cyclopentyl groups affect anticancer efficacy?
- Methodological Answer :
- Substituent screening : Introduce halogens (F, Br), methyl, or trifluoromethyl groups at the aryl position. For example:
- Halogenation : Bromine at the C-4 position (e.g., compound 7r) improves IC₅₀ values against H460 cells by 40% compared to fluorine .
- Cyclopentyl vs. adamantyl : Adamantyl groups enhance lipophilicity but may reduce solubility, requiring formulation optimization .
- SAR validation : Use cell-based assays (e.g., MTT) across multiple cancer lines (e.g., breast, lung) to compare derivatives .
Q. How can researchers resolve discrepancies in cytotoxicity data across different studies involving this compound?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., MCF-7 vs. HCT-116) and culture conditions (e.g., serum concentration, passage number) .
- Purity validation : Employ HPLC (>95% purity) to rule out impurities affecting results .
- Dose-response curves : Compare IC₅₀ values at 48 vs. 72 hours to account for time-dependent effects .
Q. What mechanistic insights explain the apoptosis-inducing activity of this thiourea derivative?
- Methodological Answer :
- Mitochondrial targeting : Measure ΔψM collapse using JC-1 dye; observe cytochrome c release via Western blot .
- Bcl-2 modulation : Quantify Bcl-2/Bax ratios in treated cells using flow cytometry .
- Caspase activation : Monitor caspase-3/7 activity with fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Q. How can in silico methods predict the binding affinity of this compound to cancer-related targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with TEAD proteins or YAP/TAZ pathways .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives .
- QSAR models : Corrogate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
